5-Acetyl-7-(benzyloxy)quinolin-2(1H)-one
Description
Significance of the Quinolinone Core in Heterocyclic Chemistry
The quinoline (B57606) scaffold, a fused bicyclic heterocycle composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the field of heterocyclic chemistry. nih.govnumberanalytics.comresearchgate.net Quinoline and its oxygenated analogue, quinolinone, are also known as benzo[b]pyridine and belong to the nitrogen-containing heterocyclic family. nih.govsphinxsai.com This structural motif is of immense interest due to its versatile chemical reactivity and presence in a wide array of natural products, particularly alkaloids. rsc.orgnih.gov
The quinoline ring system's electronic properties, influenced by the nitrogen atom, allow it to participate in various chemical reactions, making it a valuable building block for more complex molecules. numberanalytics.com Its ability to form salts and undergo both electrophilic and nucleophilic substitutions makes it a dynamic scaffold for synthetic chemists. nih.gov This chemical versatility has established the quinoline and quinolinone cores as privileged structures in medicinal chemistry and materials science. rsc.org
Overview of Quinolone and Quinolinone Derivatives in Contemporary Research
Quinolone and quinolinone derivatives are the subject of extensive contemporary research due to their broad spectrum of pharmacological and biological activities. researchgate.netnoveltyjournals.com Historically, the quinoline structure is famously associated with the antimalarial drug quinine. numberanalytics.comrsc.org Modern research has expanded exponentially, revealing that derivatives of this scaffold possess potent activities, including:
Anticancer: Certain derivatives have shown the ability to inhibit the growth of cancer cells by targeting various proteins and enzymes crucial for cell proliferation, such as topoisomerase and protein kinases. nih.govbrieflands.com
Antibacterial: The fluoroquinolones are a well-known class of antibiotics based on this scaffold. rsc.org Research continues to explore new derivatives to combat multidrug-resistant bacterial strains. ontosight.ai
Anti-inflammatory: Many quinoline-based compounds have been investigated for their ability to modulate inflammatory responses by inhibiting enzymes like cyclooxygenase (COX). researchgate.netnih.gov
Antiviral and Antifungal: The scaffold is also a key component in the development of agents targeting various viruses and fungi. ontosight.airesearchgate.net
The functionalization of the quinolinone core at different positions allows for the fine-tuning of its biological activity, a key focus of structure-activity relationship (SAR) studies. researchgate.net This adaptability makes the quinolinone scaffold a perennial subject of investigation in the quest for novel therapeutic agents. nih.gov
Rationale for Investigating 5-Acetyl-7-(benzyloxy)quinolin-2(1H)-one
While the broader quinolinone family is well-studied, specific derivatives like this compound represent intriguing targets for focused investigation. The rationale for its study stems from its unique structural features and the current gaps in the scientific literature regarding its potential applications.
Compound Data Table
| Identifier | Value |
|---|---|
| CAS Number | 93609-84-8 |
| Molecular Formula | C18H15NO3 scbt.com |
| Molecular Weight | 293.32 g/mol scbt.com |
| Melting Point | 174-176 °C ichemical.com |
| Boiling Point | 569.179 °C at 760 mmHg ichemical.com |
This compound is a multi-substituted derivative of the 2-quinolinone core. Its key structural features are:
A 2-oxo group: Defining it as a quinolin-2(1H)-one, or carbostyril.
An acetyl group at position 5: The introduction of a carbonyl-containing substituent can influence the molecule's electronic distribution and potential for hydrogen bonding.
A benzyloxy group at position 7: An alkoxy group at this position has been noted in other studies to facilitate antiproliferative activity. nih.gov The bulky and hydrophobic nature of the benzyl (B1604629) moiety could also influence how the molecule interacts with biological targets.
The specific combination and placement of these functional groups distinguish this compound from more commonly studied quinolinones. The interplay between the electron-withdrawing acetyl group and the electron-donating nature of the benzyloxy ether linkage presents a unique electronic and steric profile that warrants detailed study.
A review of the existing scientific literature reveals a significant gap in our understanding of this compound. Currently, its primary documented role is as a chemical intermediate used in the synthesis of phenylethanolamine derivatives. scbt.com It is commercially available as a research chemical, yet there is a notable absence of studies investigating its inherent biological or pharmacological properties. targetmol.comambeed.comfluorochem.co.uk
This lack of data presents a clear opportunity for novel research. Given the established and diverse bioactivities of the quinolinone scaffold, it is plausible that this compound could possess untapped therapeutic potential. ontosight.aiontosight.ai A systematic investigation into its possible anticancer, anti-inflammatory, or antimicrobial activities could be a fruitful area of inquiry. Such studies would not only elucidate the specific functions of this compound but also contribute valuable data to the broader understanding of structure-activity relationships within the substituted quinolinone class.
Structure
3D Structure
Properties
CAS No. |
861841-97-6 |
|---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
5-acetyl-7-phenylmethoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C18H15NO3/c1-12(20)16-9-14(22-11-13-5-3-2-4-6-13)10-17-15(16)7-8-18(21)19-17/h2-10H,11H2,1H3,(H,19,21) |
InChI Key |
RHNAJMOOMWAYNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=CC(=O)NC2=CC(=C1)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Acetyl 7 Benzyloxy Quinolin 2 1h One and Analogous Structures
Retrosynthetic Analysis of the 5-Acetyl-7-(benzyloxy)quinolin-2(1H)-one Scaffold
Retrosynthetic analysis provides a logical framework for dissecting the target molecule, this compound, into simpler, more readily available starting materials. The primary disconnections focus on the key functional groups appended to the quinolinone core.
C-C Bond Disconnection (Acylation): The most logical initial disconnection is the bond between the C-5 position of the quinolinone ring and the acetyl group. This step, a conceptual reversal of a Friedel-Crafts acylation, leads to the precursor 7-(benzyloxy)quinolin-2(1H)-one and an acetylating agent like acetyl chloride or acetic anhydride.
C-O Bond Disconnection (Etherification): The second disconnection targets the benzyloxy ether linkage at the C-7 position. Reversing this Williamson ether synthesis reveals 7-hydroxyquinolin-2(1H)-one and a benzylating agent such as benzyl (B1604629) bromide.
C-N and C-C Bond Disconnections (Cyclocondensation): The final stage of the analysis involves breaking down the quinolinone ring itself. This can be achieved by reversing a cyclocondensation reaction. For instance, a Knorr-type synthesis disconnection breaks the N1-C2 and C4-C4a bonds, leading to a substituted aniline, specifically m-aminophenol , and a β-ketoester like ethyl acetoacetate .
This analysis suggests a forward synthesis commencing with the formation of the 7-hydroxyquinolin-2(1H)-one core, followed by sequential O-benzylation and C-5 acylation to arrive at the target compound.
Classical and Modern Approaches to Quinolinone Synthesis Relevant to the Target Compound
The synthesis of the quinolinone scaffold is a well-established field in heterocyclic chemistry, with numerous classical and modern methods available.
Cyclocondensation Reactions in Quinolinone Formation
Cyclocondensation reactions are the cornerstone of quinolinone synthesis, involving the formation of the heterocyclic ring from acyclic precursors. Several named reactions are pertinent to the synthesis of the quinolinone core.
Conrad-Limpach-Knorr Synthesis: This classical method involves the reaction of anilines with β-ketoesters. The reaction conditions determine the final product. At lower temperatures, a β-aminoacrylate is formed, which can be cyclized thermally (Conrad-Limpach) to yield a 4-quinolinone. At higher temperatures or under acidic conditions (Knorr), the reaction proceeds via an acetoacetanilide intermediate, which is then cyclized with strong acid to form a 2-quinolinone.
Gould-Jacobs Reaction: This reaction produces 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones) from the reaction of an aniline with diethyl ethoxymethylenemalonate. nih.govnih.gov The process involves an initial condensation followed by thermal cyclization. nih.gov
Friedländer Synthesis: This is a versatile method that involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone). organic-chemistry.org The reaction is typically catalyzed by an acid or a base and proceeds via a cyclocondensation mechanism. organic-chemistry.orgiipseries.org Modern variations utilize catalysts such as p-toluenesulfonic acid or molecular iodine to improve efficiency. organic-chemistry.org
Table 1: Comparison of Classical Cyclocondensation Reactions for Quinolinone Synthesis
| Reaction Name | Precursors | Key Conditions | Product Type |
| Knorr Synthesis | Aniline, β-ketoester | Strong acid (e.g., H₂SO₄), heat | 2-Quinolinone |
| Conrad-Limpach | Aniline, β-ketoester | Thermal cyclization of intermediate | 4-Quinolinone |
| Gould-Jacobs | Aniline, ethoxymethylenemalonate | Thermal cyclization | 4-Hydroxyquinoline |
| Friedländer | o-Aminoaryl ketone/aldehyde, α-methylene carbonyl | Acid or base catalysis | Substituted Quinoline (B57606) |
Strategies for Introducing the Benzyloxy Moiety via O-Alkylation
Introducing the benzyloxy group onto the C-7 position of the quinolinone ring is typically achieved via O-alkylation of the corresponding 7-hydroxyquinolin-2(1H)-one precursor.
The quinolin-2(1H)-one system is an ambident nucleophile, meaning it possesses two nucleophilic sites: the oxygen of the hydroxyl group (O-alkylation) and the nitrogen of the lactam (N-alkylation). The classical approach to O-alkylation is the Williamson ether synthesis , which involves deprotonating the hydroxyl group with a base (e.g., K₂CO₃, NaH) to form an alkoxide, followed by reaction with a benzyl halide. However, controlling the chemoselectivity between O- and N-alkylation can be challenging, as N-alkylation often leads to the thermodynamically more stable product. nih.gov
To address this, modern catalytic methods have been developed. A notable advancement is the use of palladium catalysis for highly chemoselective O-benzylation. Studies have shown that a precatalyst like XantPhosPdCl₂ can effectively promote O-alkylation over the competing N-alkylation pathway, providing the desired 2-(benzyloxy)quinoline product in high yields and with excellent O:N selectivity (up to 100:1). nih.gov The success of this method is attributed to the formation of an electrophilic phosphine mono-oxide Pd(II) η¹-benzyl complex as a key intermediate in the catalytic cycle. nih.gov
Acylation Procedures at the Quinolinone C-5 Position
The introduction of an acetyl group at the C-5 position is a key step in the synthesis of the target molecule. The most common method for this transformation is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves treating the 7-(benzyloxy)quinolin-2(1H)-one substrate with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃).
The regioselectivity of the acylation is directed by the existing substituents on the ring. The benzyloxy group at C-7 is a strongly activating, ortho-, para-directing group. The lactam portion of the quinolinone ring also influences the electron distribution. Research on the acylation of related hydroxyquinolines has demonstrated that acylation occurs preferentially at the C-5 position. For example, the Friedel-Crafts acetylation of 8-hydroxyquinoline readily yields 5-acetyl-8-hydroxyquinoline, confirming the accessibility of the C-5 position for electrophilic attack. researchgate.net
More advanced techniques for acylation include electrochemical C-H acylation. This method utilizes an electrochemical hydrogen atom transfer (HAT) strategy to directly acylate quinoline rings using alcohols as the acyl source under mild conditions, representing a modern, transition-metal-free approach. chemistryviews.org
Exploration of Regioselective Synthesis of this compound
A successful regioselective synthesis of this compound hinges on the careful orchestration of the reaction sequence outlined in the retrosynthetic analysis.
A plausible and regioselective forward synthetic route is as follows:
Formation of the Quinolinone Core: The synthesis begins with the cyclocondensation of 3-aminophenol with ethyl acetoacetate under acidic conditions (Knorr synthesis). This reaction selectively forms the 7-hydroxyquinolin-2(1H)-one scaffold. The position of the hydroxyl group is determined by the use of 3-aminophenol as the starting aniline derivative.
O-Benzylation: The resulting 7-hydroxyquinolin-2(1H)-one is then subjected to O-alkylation. To ensure high regioselectivity for the desired O-benzylated product over the N-benzylated isomer, a modern palladium-catalyzed approach can be employed. nih.gov Alternatively, classical Williamson conditions can be used, followed by careful purification to isolate the desired 7-(benzyloxy)quinolin-2(1H)-one.
Regioselective C-5 Acylation: The final step is the Friedel-Crafts acylation of 7-(benzyloxy)quinolin-2(1H)-one. The electron-donating benzyloxy group at C-7 strongly activates the ring towards electrophilic substitution and directs incoming electrophiles to the ortho (C-8) and para (C-5) positions. Due to steric hindrance at the C-8 position from the adjacent fused ring, the acylation is highly favored to occur at the C-5 position, yielding the final target compound, this compound.
This stepwise approach ensures that each functional group is installed at the correct position with high regiochemical control.
Advanced Synthetic Techniques for Quinolinone Derivatives
Beyond the classical methods, several advanced synthetic techniques have been developed to streamline the synthesis of quinolinone derivatives, offering improvements in efficiency, atom economy, and environmental impact.
Transition-Metal-Catalyzed C-H Functionalization: This powerful strategy allows for the direct modification of C-H bonds on a pre-formed quinolinone scaffold, bypassing the need for pre-functionalized starting materials. mdpi.com Various transition metals, including rhodium and palladium, have been used to catalyze the regioselective introduction of aryl, alkyl, and other functional groups at different positions on the quinoline ring. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the rate of classical reactions, such as the Friedländer synthesis. organic-chemistry.orgtandfonline.com This technique often leads to higher yields, cleaner reactions, and significantly reduced reaction times compared to conventional heating.
Mechanochemistry: This solvent-free approach involves the use of mechanical force (e.g., grinding in a ball mill) to induce chemical reactions. researchgate.net It represents a green chemistry alternative that can improve safety and reduce waste. Oxidative cyclization of anilines to form quinoline derivatives has been successfully demonstrated using mechanochemical methods. researchgate.net
Electrochemical Synthesis: As mentioned previously, electrochemical methods can be used for C-H functionalization reactions like acylation. chemistryviews.org These methods avoid the use of stoichiometric chemical oxidants or reductants, relying on electricity as a "reagent," which aligns with the principles of green chemistry.
Table 2: Overview of Advanced Synthetic Techniques
| Technique | Principle | Advantages | Application Example |
| C-H Functionalization | Direct conversion of a C-H bond to a C-C or C-X bond using a metal catalyst. | High atom economy, late-stage modification. | C2-arylation of quinoline N-oxides. nih.gov |
| Microwave Synthesis | Use of microwave energy to heat reactions rapidly and efficiently. | Reduced reaction times, improved yields. | Nafion-mediated Friedländer synthesis. mdpi.com |
| Mechanochemistry | Use of mechanical energy to drive chemical reactions. | Solvent-free, environmentally friendly. | Oxidative cyclization of anilines. researchgate.net |
| Electrochemistry | Use of electric current to perform redox reactions. | Avoids chemical reagents, mild conditions. | C-H acylation of quinolines. chemistryviews.org |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. Several MCRs have been successfully employed for the synthesis of quinoline and quinolin-2-one derivatives.
The Doebner reaction, a classic MCR, facilitates the synthesis of quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid nih.gov. While this method traditionally yields quinoline-4-carboxylic acids, modifications and variations could potentially be adapted for the synthesis of quinolin-2-one derivatives. Another significant MCR is the Povarov reaction, which typically involves the [4+2] cycloaddition of an in-situ generated imine with an alkene or alkyne to form tetrahydroquinolines, which can be subsequently oxidized to quinolines rsc.org. The versatility of MCRs allows for the incorporation of a wide range of substituents, making them suitable for creating a library of diverse quinolin-2-one analogs. For instance, a one-pot, three-component condensation reaction has been utilized to prepare N-Mannich products of tetrahydroquinoline, demonstrating the adaptability of MCRs in functionalizing the quinoline core.
Recent advancements have highlighted various catalysts and conditions to improve the efficiency and scope of MCRs in quinoline synthesis. These reactions often exhibit high atom economy and allow for the introduction of diverse functional groups and substitution patterns in a convergent manner rsc.org.
Table 1: Examples of One-Pot Multicomponent Reactions for the Synthesis of Quinoline Derivatives
| Reactants | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|
| Aromatic amine, Aldehyde, Pyruvic acid | Not specified | Quinoline-4-carboxylic acid | nih.gov |
| Aniline, Aldehyde, Ethyl 3,3-diethoxypropionate | SnCl2·2H2O | 2-Substituted quinolines | nih.gov |
| Formaldehyde, Amine, Tetrahydroquinoline | HCl | N-Mannich base of tetrahydroquinoline |
Note: This table presents examples of multicomponent reactions for the synthesis of quinoline derivatives, which are structurally related to quinolin-2-ones.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has gained significant traction as a green chemistry technique that can dramatically reduce reaction times, improve yields, and enhance product purity. This technology has been successfully applied to the synthesis of a variety of heterocyclic compounds, including quinolin-2-one derivatives.
Microwave irradiation can accelerate reactions by efficiently heating the reactants, often leading to cleaner reactions with fewer byproducts compared to conventional heating methods. For instance, the synthesis of quinoline-based dihydropyridopyrimidine and dihydropyrazolopyridine hybrids has been achieved through a catalyst-free, one-pot, three-component reaction under microwave irradiation in DMF acs.org. This approach highlights the potential of microwave assistance in facilitating complex transformations.
In the synthesis of quinazolinone derivatives, a related class of N-heterocycles, microwave-assisted iron-catalyzed cyclization in water has been reported as a green and rapid method sci-hub.cat. This demonstrates the compatibility of microwave heating with aqueous and environmentally friendly reaction media. Furthermore, the synthesis of 4-methoxy-1-methyl-2-quinolinone and its analogs has been efficiently achieved under microwave irradiation, offering a convenient alternative to traditional thermal synthesis which often requires prolonged reaction times and harsh conditions umich.edu.
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Quinoline and Related Heterocycles
| Product | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Quinazolinone derivative | Conventional | 30 h | 55% | nih.gov |
| Quinazolinone derivative | Microwave | 1.5 h | 78% | nih.gov |
| 8-acetyl-7-hydroxy-4-methylcoumarin derivative | Conventional | 24 h | 58% | researchgate.net |
| 8-acetyl-7-hydroxy-4-methylcoumarin derivative | Microwave | 13 min | 87% | researchgate.net |
| Quinoline-fused 1,4-benzodiazepines | Conventional | Not specified | 62-65% | |
| Quinoline-fused 1,4-benzodiazepines | Microwave | Not specified | 92-97% |
Ultrasound-Assisted Chemical Transformations
Ultrasound-assisted synthesis is another green chemistry tool that utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. The high-energy microenvironment created by collapsing bubbles can lead to faster reactions, improved yields, and milder reaction conditions.
The application of ultrasound has been successfully demonstrated in the synthesis of quinoline derivatives. For example, a one-pot, three-component reaction of aniline, aldehydes, and ethyl 3,3-diethoxypropionate for the synthesis of 2-substituted quinolines was efficiently promoted by ultrasound irradiation in water, using SnCl2·2H2O as a precatalyst nih.govresearchgate.net. This method offers the advantages of being rapid and occurring in an environmentally benign solvent.
Ultrasound has also been employed to promote the synthesis of quinazolines through a mild and environmentally friendly Bischler cyclization nih.gov. The use of ultrasound can often lead to shorter reaction times and easier work-up procedures compared to conventional methods. While specific applications of ultrasound for the synthesis of this compound are not documented, the successful synthesis of analogous structures suggests its potential as a valuable tool for this purpose.
Table 3: Ultrasound-Assisted Synthesis of Quinoline Derivatives
| Reactants | Catalyst/Solvent | Product | Key Advantages | Reference |
|---|---|---|---|---|
| Aniline, Aldehydes, Ethyl 3,3-diethoxypropionate | SnCl2·2H2O / Water | 2-Substituted quinolines | Rapid, One-pot, Aqueous medium | nih.govresearchgate.net |
| N-Aryl-2-amino-benzamides | Not specified | Quinazolines | Environmentally friendly, Mild conditions | nih.gov |
| Quinolinium and isoquinolinium salts | Potassium tert-butylate / tert-butanol | Quinolones and isoquinolones | Shorter reaction times, Good to quantitative yields | researchgate.net |
Molecular Design and Structure Activity Relationship Sar Studies of 5 Acetyl 7 Benzyloxy Quinolin 2 1h One Analogs
Design Principles for Quinolinone-Based Research Compounds
The design of quinolinone-based research compounds is often guided by established principles of medicinal chemistry, aiming to optimize pharmacological activity, selectivity, and pharmacokinetic properties. The quinolinone core is considered a "privileged structure," meaning it can bind to a variety of biological targets. mdpi.com The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its biological profile.
A common strategy involves the introduction of various functional groups at different positions of the quinolinone ring to explore and exploit specific interactions with biological targets. For instance, the introduction of a benzyloxy moiety is a well-established approach in drug design, often intended to enhance binding affinity through hydrophobic and aromatic interactions. nih.gov Similarly, the incorporation of an acetyl group can provide a key interaction point, such as a hydrogen bond acceptor, with a target protein.
Furthermore, the design process often leverages bioisosteric replacements and scaffold hopping to identify novel derivatives with improved properties. Computational methods, including molecular docking, play an increasingly crucial role in the rational design of these compounds by predicting their binding modes and affinities, thereby guiding synthetic efforts.
Positional and Substituent Effects on Quinolinone Scaffold Activity
The biological activity of quinolinone derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies on various analogs have provided valuable insights into the influence of different functional groups on their activity profiles.
The benzyloxy group at the C-7 position of the quinolinone ring is a critical determinant of biological activity. Studies on related 4-benzyloxyquinolin-2(1H)-one derivatives have demonstrated that modifications to the benzyl (B1604629) portion of this group can significantly impact their potency. nih.gov For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring of the benzyloxy moiety can modulate the electronic properties and steric bulk of the molecule, thereby influencing its interaction with target proteins. nih.govnih.gov
In a study of 4-substituted benzyloxyquinolin-2(1H)-one derivatives, it was found that the nature and position of substituents on the benzyl ring had a profound effect on their anticancer activity. nih.gov For instance, compounds with a halogen or a small alkyl group on the phenyl ring of the benzyloxy group often exhibit enhanced potency. This suggests that the benzyloxy group likely occupies a hydrophobic pocket in the target protein, where these substituents can form favorable interactions.
| Compound ID | Substitution on Benzyl Ring | Biological Activity (IC50, µM) |
| Analog 1 | 4-Fluoro | 0.85 |
| Analog 2 | 4-Chloro | 0.72 |
| Analog 3 | 4-Methyl | 1.23 |
| Analog 4 | Unsubstituted | 2.54 |
This table presents hypothetical data based on general findings in the cited literature for illustrative purposes.
The acetyl group at the C-5 position is another key feature that can significantly influence the biological activity of quinolinone derivatives. While direct SAR studies on 5-acetyl-7-(benzyloxy)quinolin-2(1H)-one are limited, the role of acetyl groups on other positions of the quinolinone scaffold has been investigated. An acetyl group can act as a hydrogen bond acceptor, which can be crucial for anchoring the molecule within the binding site of a biological target.
For instance, substitutions at the C-4, C-6, and C-8 positions of the quinolinone ring have been shown to modulate the activity of various quinolinone derivatives. In some cases, the introduction of bulky groups can enhance selectivity for a particular target, while in other cases, smaller, more flexible substituents may be preferred to allow for optimal binding. The interplay between different substituents on the quinolinone core is complex, and a systematic exploration of these modifications is essential for developing a comprehensive SAR understanding.
Rationalizing SAR through Advanced Computational Chemistry
Advanced computational chemistry techniques, particularly molecular docking, are invaluable tools for rationalizing the observed SAR of quinolinone derivatives. These methods provide insights into the potential binding modes of these compounds with their biological targets, helping to explain why certain substitutions enhance activity while others diminish it.
Molecular docking studies have been employed to predict the binding affinity and orientation of quinolinone derivatives within the active sites of various enzymes. For instance, in the case of 5-acyl-8-(arylamino)-quinolines, docking studies revealed that the 5-acetyl derivative could form key hydrogen bonds and pi-pi stacking interactions with the amino acid residues of DNA gyrase and topoisomerase IV. nih.gov
These computational models can help to visualize how the benzyloxy group might fit into a hydrophobic pocket and how the acetyl group can engage in specific hydrogen bonding interactions. By correlating the docking scores and predicted binding modes with the experimentally determined biological activities, a more robust and predictive SAR model can be developed. This, in turn, can guide the design of new, more potent, and selective analogs of this compound.
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| 5-Acetyl-8-((4-(benzyloxy)phenyl)amino)-7-(ethoxy-carbonyl)- nih.govsapub.orgdioxolo[4,5-g]quinolin-5-ium chloride | DNA Gyrase | -8.5 | ARG76, ASN46 |
| 5-Acetyl-8-((4-(benzyloxy)phenyl)amino)-7-(ethoxy-carbonyl)- nih.govsapub.orgdioxolo[4,5-g]quinolin-5-ium chloride | Topoisomerase IV | -9.2 | SER79, ASP78 |
Data adapted from studies on analogous compounds for illustrative purposes. nih.gov
Conformational Analysis and Ligand-Target Interaction Profiling
A thorough search of scientific databases and chemical literature did not yield specific studies focused on the conformational analysis of this compound. Such an analysis would typically involve computational chemistry methods like molecular mechanics and quantum mechanics, or experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the three-dimensional arrangement of the molecule's atoms and its preferred spatial orientations (conformers). This information is crucial for understanding how the molecule might interact with biological targets.
Similarly, specific ligand-target interaction profiling for this compound has not been detailed in published research. This type of study is fundamental to drug discovery and chemical biology, aiming to identify the specific biological macromolecules (such as proteins or nucleic acids) with which a compound interacts and to characterize the nature of these interactions at a molecular level. While research exists on the broader class of quinolin-2(1H)-one derivatives and their interactions with various biological targets, these findings are not specific to the 5-acetyl-7-benzyloxy substituted variant. ontosight.aiontosight.ainih.gov The unique substitution pattern of this compound means that its binding mode and target profile cannot be directly inferred from its analogs.
Mechanistic Investigations of 5 Acetyl 7 Benzyloxy Quinolin 2 1h One and Quinolinone Based Biological Interactions
Elucidation of Biological Mechanisms of Action of Quinolinone Derivatives
The biological activities of quinolinone derivatives are multifaceted, stemming from their ability to interact with a wide array of cellular components and disrupt fundamental processes. Research into these mechanisms has highlighted their significant impact on cell signaling, survival, and proliferation.
Interference with Cellular Signaling Pathways
Quinolinone-based compounds have been shown to exert their effects by modulating key cellular signaling pathways that are often dysregulated in disease states. Their core structure allows for interaction with various protein targets, leading to the interruption of signal transduction cascades critical for cell growth and survival. For instance, certain quinoline (B57606) derivatives have been found to inhibit pathways involving mitogen-activated protein kinase (MAPK) and PI3K-PKB, which are crucial for cell proliferation and are often targeted in cancer therapy. brieflands.com The versatility of the quinoline scaffold allows for chemical modifications that can fine-tune their inhibitory activity against specific components of these pathways, making them a subject of interest for developing targeted therapeutic agents.
Induction of Apoptosis and Cell Cycle Modulation in Research Models
A significant mechanism through which quinolinone derivatives exhibit their biological effects is the induction of apoptosis (programmed cell death) and the modulation of the cell cycle. Numerous studies have demonstrated the capacity of these compounds to halt cell proliferation and trigger cell death in various cancer cell lines.
For example, novel quinolinone-based polycycles have been developed as inhibitors of cell division cycle 25 (CDC25) phosphatases. nih.gov These enzymes are critical regulators of cell cycle progression, and their inhibition leads to cell cycle arrest and subsequent apoptosis. nih.gov Similarly, other studies on quinolone and quinoline derivatives have shown they can induce apoptosis in HeLa, K-562, and MCF-7 cancer cell lines. nih.gov Flow cytometry analysis in these studies revealed that potent derivatives can cause cell cycle arrest, often in the G2/M or S phase, preventing the cells from completing division and leading to programmed cell death. nih.govresearchgate.netresearchgate.net The pro-apoptotic activity of some derivatives is also linked to the overexpression of key proteins like caspase-3, a critical executioner in the apoptotic cascade. researchgate.net
| Compound Derivative | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 6-nitro-2-p-tolylquinolin-4(1H)-one | HeLa | 41.8% apoptotic cells | nih.gov |
| 3-(4-ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one | K-562 | 54.4% apoptotic cells | nih.gov |
| 2-benzylthioquinoline nitrone (6e) | Leukemia/Colon Cancer | Pre-G1 apoptosis and G2/M phase cell cycle arrest | researchgate.net |
| Quinoline-based thiazolidinone (Compound 7) | HCT-116 (Colon) | Arrested cell cycle at G2 and S-phases; 171.58-fold increase in apoptosis | researchgate.net |
Identification of Molecular Targets of 5-Acetyl-7-(benzyloxy)quinolin-2(1H)-one and Related Compounds
Identifying the precise molecular targets of bioactive compounds is crucial for understanding their mechanism of action and for therapeutic development. Modern proteomics and biochemical assays are instrumental in pinpointing the direct binding partners of this compound and its chemical relatives.
Application of Proteomics-Based Target Identification Technologies (e.g., SPIDER, DARTS, SILAC)
Chemical proteomics provides powerful, unbiased approaches to identify the cellular targets of small molecules. nih.gov One such technique is Drug Affinity Responsive Target Stability (DARTS), which identifies protein targets by leveraging the principle that a protein becomes more resistant to proteolysis upon binding to a small molecule. nih.govutah.edu
The DARTS methodology involves treating cell lysates with the compound of interest, followed by digestion with a protease. escholarship.org Proteins that have bound to the compound are stabilized and thus protected from degradation, while unbound proteins are digested. escholarship.org The remaining proteins are then identified using mass spectrometry. utah.edu A key advantage of DARTS is that it does not require modification or immobilization of the small molecule, preserving its native bioactivity. nih.govresearchgate.net This technique is highly suitable for identifying the unknown protein targets of quinolinone derivatives from complex biological samples. utah.edu While specific DARTS studies on this compound are not documented, the methodology represents a primary strategy for its future target deconvolution.
Enzyme Inhibition Studies (e.g., Topoisomerases, Kinases, Histone Deacetylases)
The quinolinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with numerous enzymes, particularly those involved in DNA replication and epigenetic regulation.
Topoisomerases : These enzymes manage DNA topology and are vital for replication and transcription. Quinoline-based drugs like belotecan (B1684226) are known topoisomerase inhibitors used in chemotherapy. researchgate.net The mechanism often involves stabilizing the complex between the enzyme and DNA, leading to DNA strand breaks and cell death. nih.gov
Kinases : Protein kinases are critical nodes in signaling pathways, and their dysregulation is a hallmark of many diseases. Quinolinone derivatives have been investigated as kinase inhibitors. For example, some quinolin-4-one derivatives have shown inhibitory activity against DNA-dependent protein kinase (DNA-PK). researchgate.net
Histone Deacetylases (HDACs) : HDACs are epigenetic modifiers that play a crucial role in gene expression. Their inhibition is a valid anticancer strategy. nih.gov Some research has focused on developing dual inhibitors that target both topoisomerases and HDACs, combining two potent anticancer mechanisms into a single molecule. nih.gov
Quinoline-based compounds have demonstrated broad inhibitory activity against various enzymes that act on DNA, including DNA methyltransferases, polymerases, and base excision repair glycosylases, often through mechanisms like DNA intercalation. nih.govbiorxiv.org
| Compound Class | Target Enzyme Class | Example Target | Reference |
|---|---|---|---|
| Quinoline-based polycycles | Phosphatases | CDC25A and CDC25C | nih.gov |
| Quinoline-chalcone hybrids | Topoisomerases | Topoisomerase I/II | researchgate.net |
| Quinolin-4-ones | Kinases | DNA-dependent protein kinase (DNA-PK) | researchgate.net |
| Podophyllotoxin derivative | HDACs & Topoisomerases | HDAC and Topoisomerase II | nih.gov |
| Quinoline-based analogs | Methyltransferases | Human DNMT1 | nih.govbiorxiv.org |
Metal Ion Binding and Modulation of Biological Activity
The chemical structure of many quinolinone and quinolone derivatives confers the ability to act as chelating agents for metal ions. nih.gov The presence of carbonyl and hydroxyl or carboxyl groups creates a prime site for binding divalent and trivalent cations such as Mg²⁺, Ca²⁺, Zn²⁺, Cu²⁺, and Fe³⁺. nih.govscilit.com This interaction can have profound consequences on the compound's biological activity. nih.gov
Structure-Mechanism Relationships in Quinolinone Research
The quinolinone skeleton is recognized as a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for developing a wide range of biologically active compounds. nih.govekb.eg The specific biological mechanism of a quinolinone derivative is intricately linked to the nature and position of its substituents. Research into structure-activity relationships (SAR) has demonstrated that modifications to the core quinolinone ring system can profoundly influence potency, selectivity, and the specific cellular pathways a compound modulates. nih.govnih.gov
For instance, studies on a series of quinolinone derivatives as immunosuppressive agents revealed that optimizing three different side chains around the quinolinone core was crucial for activity. nih.gov The most active compound from that study was found to suppress the release of interleukin-2 (B1167480) (IL-2) from Jurkat T cells by inhibiting the promoter activities of NF-κB and the nuclear factor of activated T cells (NFAT). nih.gov This highlights how substituents directly influence the interaction with specific transcription factors or upstream signaling proteins.
Similarly, in the development of P2X7 receptor antagonists, SAR analysis of the quinolinone scaffold showed that specific functional groups at different positions were optimal for activity. nih.gov For example, an adamantyl carboxamide group at one position and a 4-methoxy substitution at another were identified as key for potent antagonism. nih.gov When the core structure was modified from a quinolinone to a quinoline, the biological activity profile changed, indicating the fundamental role of the core heterocycle in determining the mechanism. nih.gov
In the context of This compound , its specific functional groups—the acetyl group at the C5 position and the benzyloxy group at the C7 position—are expected to dictate its mechanistic profile. The acetyl group, with its carbonyl moiety, can act as a hydrogen bond acceptor, potentially anchoring the molecule within a target's binding site. The bulky, relatively lipophilic benzyloxy group can engage in hydrophobic or van der Waals interactions, contributing to binding affinity and potentially influencing selectivity. While this specific compound is often cited as a synthetic intermediate for other derivatives, its structural features are representative of those studied in broader quinolinone SAR campaigns. isroset.orgscbt.com
Quantitative structure-activity relationship (QSAR) studies on quinolinone derivatives as androgen receptor antagonists have further codified these relationships, creating models that correlate structural features with antiandrogenic activity. benthamdirect.com These models provide a visualized understanding of how steric, electronic, and hydrophobic properties of substituents contribute to the biological mechanism. benthamdirect.com
| Substituent Position/Type | Observed Biological Effect | Potential Mechanism of Interaction | Reference |
|---|---|---|---|
| Various Side Chains | Suppression of IL-2 release | Inhibition of NF-κB and NFAT promoter activities | nih.gov |
| Adamantyl carboxamide group | P2X7 receptor antagonism | Enhanced binding affinity at the receptor site | nih.gov |
| Substituent at C3-position | α2C-Adrenoceptor antagonism and selectivity | Critical for receptor affinity and potency | researchgate.net |
| Azido group at C4-position | Increased anticancer activity | May serve as a promising scaffold for further modification | ekb.eg |
Advanced Techniques for Mechanistic Characterization
Elucidating the precise mechanisms by which quinolinone derivatives exert their biological effects requires a suite of advanced experimental and computational techniques. These methods allow researchers to move beyond simple activity screening to a detailed understanding of molecular interactions and downstream cellular consequences.
Cell-Based Assays and Cytotoxicity Analysis: The initial characterization often involves assessing a compound's effect on cell viability and proliferation. The MTT assay is a standard colorimetric method used to measure the cytotoxic effects of quinolone derivatives against various cancer cell lines, such as MCF-7 (breast), K-562 (bone marrow), and HeLa (cervical). nih.gov Beyond general cytotoxicity, specific functional assays are employed, such as measuring the suppression of IL-2 release from stimulated Jurkat T cells to quantify immunosuppressive activity. nih.gov
Flow Cytometry and Fluorescence Microscopy: To investigate mechanisms related to cancer, flow cytometry is a powerful tool for analyzing the cell cycle. nih.gov By staining cells with propidium (B1200493) iodide (PI), researchers can determine if a compound induces cell cycle arrest at a specific phase (e.g., G2 or S-phase). nih.gov Fluorescence microscopy, often using nuclear stains like 4′,6-diamidino-2-phenylindole (DAPI) and PI, provides visual evidence of apoptosis, such as chromatin condensation and nuclear fragmentation, confirming the mode of cell death induced by a compound. nih.gov
Biochemical and Molecular Probes: To pinpoint molecular targets, a variety of biochemical assays are utilized. These can measure the levels of key inflammatory mediators like cyclooxygenase-2 (COX-2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α) in tissues to characterize anti-inflammatory mechanisms. researchgate.net Reporter gene assays are also crucial for determining if a compound affects specific signaling pathways, such as the NF-κB and NFAT pathways, which are central to immune responses. nih.gov
Spectroscopic and Computational Methods: At the foundational level, techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are essential for confirming the chemical structure of synthesized derivatives, which is a prerequisite for any structure-mechanism study. isroset.orgsapub.org Furthermore, computational techniques are increasingly employed to predict and rationalize biological activity. Methods like 3D Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build QSAR models. benthamdirect.com These models generate contour maps that visualize how different steric, electrostatic, and hydrophobic fields of the molecule correlate with biological activity, offering invaluable guidance for the rational design of new, more potent derivatives. benthamdirect.com
| Technique | Application in Quinolinone Research | Information Gained | Reference |
|---|---|---|---|
| MTT Assay | Screening for anticancer activity | Cell viability and cytotoxicity (IC50 values) | nih.gov |
| Flow Cytometry | Cell cycle analysis in cancer cells | Induction of cell cycle arrest at specific phases | nih.gov |
| Fluorescence Microscopy (DAPI/PI staining) | Visualizing apoptosis | Confirmation of apoptotic cell death (e.g., nuclear fragmentation) | nih.gov |
| Biochemical Assays (e.g., ELISA) | Quantifying inflammatory markers (TNF-α, NO) or cytokines (IL-2) | Anti-inflammatory and immunomodulatory activity | nih.govresearchgate.net |
| Reporter Gene Assays | Measuring promoter activity (e.g., NF-κB, NFAT) | Effect on specific signal transduction pathways | nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Modeling structure-activity relationships | Predictive models and visualization of key structural features for activity | benthamdirect.com |
Future Perspectives and Emerging Research Directions
Development of Next-Generation Quinolinone Research Probes
The inherent fluorescence of the quinoline (B57606) core makes it an attractive scaffold for the development of molecular probes for bio-imaging. crimsonpublishers.comnih.gov Future research is anticipated to focus on modifying the 5-Acetyl-7-(benzyloxy)quinolin-2(1H)-one structure to create next-generation research probes. These probes could be designed for a variety of applications, including the visualization of specific cellular organelles, the detection of metal ions, or the monitoring of physiological parameters like pH and viscosity. crimsonpublishers.comresearchgate.net
The development of such probes will likely involve the strategic introduction of functional groups that can modulate the compound's photophysical properties. nih.gov For instance, the acetyl and benzyloxy groups on the core structure could be chemically altered to fine-tune the probe's fluorescence emission and sensitivity to its microenvironment. nih.gov Furthermore, the synthesis of quinoline-based probes with two-photon absorption capabilities will enable deeper tissue imaging with reduced phototoxicity, a significant advantage for in vivo studies. acs.org The creation of fluorescent nanosensors, by functionalizing carbon dots with quinoline derivatives, also presents a promising avenue for highly sensitive and selective detection of biologically important analytes like metal ions.
Below is a table summarizing potential modifications to the this compound scaffold for developing advanced research probes.
| Target Application | Potential Modification Strategy | Desired Outcome |
|---|---|---|
| Cellular Organelle Imaging | Introduction of specific targeting moieties (e.g., lysosome-targeting groups). | Selective accumulation and visualization of specific organelles. |
| Metal Ion Sensing | Incorporation of chelating groups. | Changes in fluorescence upon binding to specific metal ions. |
| pH Sensing | Attachment of pH-sensitive functional groups. | Modulation of fluorescence intensity or wavelength in response to pH changes. |
| Viscosity Probing | Design of molecules with restricted intramolecular rotation. | Increased fluorescence in viscous environments. |
Integration of Omics Data for Systems-Level Understanding of Compound Activity
A systems-level understanding of how compounds like this compound interact with biological systems is crucial for elucidating their mechanism of action and identifying potential off-target effects. nih.gov The integration of various "omics" data, such as transcriptomics, proteomics, and metabolomics, provides a comprehensive view of the cellular response to a compound. nih.gov This approach moves beyond the traditional one-drug-one-target paradigm and allows for the analysis of complex biological networks.
Future research will likely involve treating cell lines or model organisms with this compound and subsequently performing multi-omics analysis. By correlating changes in gene expression, protein levels, and metabolite concentrations, researchers can identify the pathways and biological processes affected by the compound. This chemoinformatics approach can help to pinpoint the molecular targets of the quinolinone derivative and reveal its broader physiological impact. researchgate.net Such a systems biology approach is invaluable for predicting both the efficacy and potential toxicity of new drug candidates. nih.gov
The following table outlines a potential workflow for integrating omics data to understand the activity of this compound.
| Omics Technology | Data Generated | Potential Insights |
|---|---|---|
| Transcriptomics (e.g., RNA-Seq) | Changes in gene expression levels. | Identification of signaling pathways modulated by the compound. |
| Proteomics (e.g., Mass Spectrometry) | Alterations in protein abundance and post-translational modifications. | Direct identification of protein targets and affected cellular machinery. |
| Metabolomics (e.g., NMR, Mass Spectrometry) | Variations in the concentrations of small molecule metabolites. | Understanding the impact on cellular metabolism and bioenergetics. |
Novel Synthetic Strategies for Structural Diversification
The development of novel synthetic methodologies is paramount for creating a diverse library of derivatives based on the this compound scaffold. Such structural diversification is key to exploring the structure-activity relationship and optimizing the compound's biological properties. Recent advances in synthetic organic chemistry offer exciting possibilities for the functionalization of the quinolinone core.
Palladium-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of quinolones, allowing for the introduction of a wide range of substituents with high efficiency and selectivity. nih.govresearchgate.netnih.gov Future synthetic efforts will likely leverage these methods to modify the aromatic rings of this compound. Furthermore, the use of photocatalysis and visible light-driven reactions presents a greener and more sustainable approach to quinoline synthesis, enabling reactions to proceed under mild conditions. dechema.deacs.orgmdpi.com The application of continuous flow chemistry is another promising direction, as it allows for the rapid and scalable synthesis of quinoline derivatives, facilitating the creation of large compound libraries for high-throughput screening. researchgate.netacs.orgucd.ieresearchgate.net
The table below highlights some innovative synthetic strategies that could be applied to diversify the this compound structure.
| Synthetic Strategy | Description | Potential Application |
|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Formation of carbon-carbon and carbon-heteroatom bonds using a palladium catalyst. nih.govresearchgate.netnih.gov | Introduction of aryl, alkyl, and other functional groups at various positions of the quinolinone ring. |
| Photocatalysis | Use of light to initiate chemical reactions, often with a photocatalyst. dechema.deacs.orgmdpi.com | Enabling novel transformations and promoting greener reaction conditions. |
| Flow Chemistry | Performing chemical reactions in a continuously flowing stream rather than in a batch. researchgate.netacs.orgucd.ieresearchgate.net | Facilitating rapid optimization, scalability, and library synthesis. |
| Nanocatalysis | Employing catalysts at the nanoscale to enhance reaction efficiency and selectivity. nih.gov | Improving yields and reducing reaction times in quinoline synthesis. nih.gov |
Application of Artificial Intelligence and Machine Learning in Quinolinone Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new therapeutic agents. nih.govnih.gov In the context of quinolinone research, these computational tools can be applied in several ways to advance the development of compounds like this compound.
The following table summarizes the potential applications of AI and ML in the discovery and development of quinolinone-based compounds.
| AI/ML Application | Methodology | Expected Outcome |
|---|---|---|
| Predictive Bioactivity Modeling | Training machine learning models (e.g., Random Forest, Support Vector Machines) on QSAR data. nih.govnih.govlibretexts.org | Accurate prediction of the biological activity of novel quinolinone derivatives. |
| De Novo Drug Design | Utilizing generative models like GANs and recurrent neural networks to create new molecular structures. nih.gov | Generation of novel quinolinone compounds with optimized properties. |
| Retrosynthesis Prediction | Employing AI algorithms to identify optimal synthetic pathways for target molecules. chemcopilot.comnih.govengineering.org.cnmit.edu | Efficient and automated planning of chemical syntheses. |
| Protein-Protein Interaction Prediction | Using machine learning to identify compounds that can modulate protein-protein interactions. nih.govnih.govchemrxiv.orgresearchgate.net | Discovery of quinolinone-based inhibitors of specific protein interactions. |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 5-acetyl-7-(benzyloxy)quinolin-2(1H)-one derivatives?
- Answer: The compound can be synthesized via functionalization of the quinolin-2(1H)-one core. A common approach involves bromination at the benzylic position using eco-friendly methods like microreactor-mediated bromination (to preserve the benzyloxy group) . Computational tools, such as Density Functional Theory (DFT), are recommended to optimize reaction pathways and avoid hazardous intermediates. For example, base-free aqueous synthesis pathways for quinolin-2(1H)-one derivatives have been explored computationally to reduce environmental impact .
Q. How can spectroscopic techniques differentiate this compound from structurally similar quinolinones?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for distinguishing substituents. The acetyl group at position 5 appears as a singlet (~2.5 ppm for CH) in H NMR, while the benzyloxy group at position 7 shows aromatic splitting patterns (7.2–7.4 ppm). Infrared (IR) spectroscopy confirms the presence of a carbonyl group (C=O stretch at ~1680–1700 cm) and benzyl ether (C-O-C stretch at ~1250 cm) .
Q. What are the recommended purification techniques for this compound?
- Answer: Column chromatography using silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) is effective for isolating pure fractions. Recrystallization from ethanol or methanol can further enhance purity, particularly for removing acetylated byproducts .
Advanced Research Questions
Q. How can computational methods resolve contradictions in proposed reaction mechanisms for quinolin-2(1H)-one synthesis?
- Answer: Discrepancies in mechanistic pathways (e.g., Skraup vs. photocatalytic methods) can be addressed using DFT calculations to compare activation energies and intermediate stabilities. For instance, studies show that base-free aqueous pathways have lower energy barriers for quinolinone formation compared to traditional acid-catalyzed methods . Gaussian 16 and GaussView are recommended tools for visualizing transition states .
Q. What strategies optimize the regioselectivity of functionalization at the 7-position of quinolin-2(1H)-one?
- Answer: Regioselective benzyloxy substitution at position 7 can be achieved by protecting the 5-position with a removable acetyl group during synthesis. Computational modeling of electron density maps (via QTAIM analysis) helps predict reactive sites, ensuring minimal side reactions .
Q. How do structural modifications of this compound impact pharmacological activity?
- Answer: Replacements at the acetyl or benzyloxy groups can alter bioactivity. For example, substituting the benzyloxy group with a piperazine moiety (as in compound S6) enhances binding to serotonin receptors, as shown in preclinical studies . Structure-activity relationship (SAR) studies should prioritize modifications at positions 3 and 8, which are critical for interaction with biological targets .
Q. What are the challenges in scaling up photocatalytic synthesis of quinolin-2(1H)-one derivatives?
- Answer: Photocatalytic methods (e.g., using visible light and low catalyst loading) face scalability issues due to light penetration limitations in larger reactors. Solutions include flow chemistry setups with microreactors to maintain consistent light exposure and temperature control. Gram-scale syntheses have been demonstrated using optimized flow rates (0.1–0.5 mL/min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
